1-[(2-Chloroprop-2-EN-1-YL)oxy]butane
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Overview
Description
1-[(2-Chloroprop-2-en-1-yl)oxy]butane is an organic compound with the molecular formula C7H13ClO It consists of a butane backbone with an ether linkage to a chlorinated propene group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Chloroprop-2-en-1-yl)oxy]butane can be synthesized through the reaction of 2-chloroprop-2-en-1-ol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The general reaction scheme is as follows:
2-chloroprop-2-en-1-ol+butyl bromideK2CO3,DMFthis compound+KBr+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloroprop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 1-[(2-hydroxyprop-2-en-1-yl)oxy]butane.
Oxidation: Formation of 1-[(2-epoxyprop-2-en-1-yl)oxy]butane.
Reduction: Formation of 1-[(2-propyl)oxy]butane.
Scientific Research Applications
1-[(2-Chloroprop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroprop-2-en-1-yl)oxy]butane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Bromoprop-2-en-1-yl)oxy]butane
- 1-[(2-Iodoprop-2-en-1-yl)oxy]butane
- 1-[(2-Fluoroprop-2-en-1-yl)oxy]butane
Uniqueness
1-[(2-Chloroprop-2-en-1-yl)oxy]butane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological systems.
Properties
CAS No. |
90262-30-9 |
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Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enoxy)butane |
InChI |
InChI=1S/C7H13ClO/c1-3-4-5-9-6-7(2)8/h2-6H2,1H3 |
InChI Key |
AYLVWJUXZPPDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=C)Cl |
Origin of Product |
United States |
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